Lauryl oleate

Descripción general

Descripción

Lauryl oleate, also known as dodecyl oleate, is an ester formed from lauryl alcohol and oleic acid. It is commonly used in the cosmetic industry as an emollient and skin conditioning agent due to its excellent moisturizing properties. This compound is a natural alternative to mineral oil and is fully biodegradable, making it an eco-friendly ingredient in various formulations .

Mecanismo De Acción

Target of Action

Lauryl oleate, also known as dodecyl oleate, is primarily used in cosmetic formulations . Its primary targets are the skin cells, where it acts as an emollient . Emollients are substances that soften and smooth the skin. They work by forming an oily layer on the top of the skin that traps water in the skin .

Mode of Action

This compound interacts with the skin by penetrating into the intercellular regions of the stratum corneum, the outermost layer of the skin . It increases the fluidity and solubilizes lipid components, as well as binds to keratin filaments, causing a disruption within corneocytes . This interaction results in the skin becoming more supple and smooth .

Biochemical Pathways

This compound’s action involves the disruption of the lipid bilayer of the stratum corneum . This disruption increases the permeability of the skin, allowing for better penetration of other substances, such as drugs or active ingredients in skincare products . .

Pharmacokinetics

As a topical agent, it is primarily absorbed through the skin where it exerts its effects locally . Its impact on bioavailability is more relevant in the context of its role as a penetration enhancer, where it can increase the bioavailability of other compounds applied to the skin .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes to the skin cells. It increases the fluidity of the lipid bilayer in the stratum corneum, disrupts the structure of corneocytes, and enhances the permeability of the skin . These changes result in the skin becoming softer and smoother, and can enhance the penetration of other substances applied to the skin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds in a formulation can affect its ability to act as a penetration enhancer . Additionally, factors such as pH, temperature, and the presence of moisture can potentially influence its stability and efficacy . .

Análisis Bioquímico

Biochemical Properties

Lauryl oleate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is oleate hydratase, which catalyzes the addition of water to the carbon-carbon double bond of oleic acid to produce ®-10-hydroxystearic acid . This interaction is crucial for the hydration process and involves the enzyme’s flavin adenine dinucleotide (FAD) cofactor, which optimizes the active site structure . This compound also interacts with other hydratases and dehydratases, contributing to a wide range of biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, such as oleate hydratase, and modulates their activity. This binding interaction is facilitated by the enzyme’s FAD cofactor, which helps optimize the active site structure . Additionally, this compound can inhibit or activate other enzymes involved in lipid metabolism, leading to changes in gene expression and cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid metabolism and fatty acid oxidation. It interacts with enzymes such as oleate hydratase and other hydratases and dehydratases, which play a role in the hydration and dehydration of fatty acids . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and energy homeostasis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lauryl oleate is typically synthesized through an esterification reaction between lauryl alcohol and oleic acid. This reaction can be catalyzed by acids such as sulfuric acid or by enzymes like lipases. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, this compound is produced using enzymatic catalysis, which is considered a green chemistry approach. This method involves the use of immobilized lipases to catalyze the esterification reaction under mild conditions, reducing energy consumption and waste production. The process is efficient and yields high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Lauryl oleate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis of this compound in the presence of water and an acid or base catalyst results in the formation of lauryl alcohol and oleic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst, heat.

Transesterification: Alcohol (e.g., methanol), acid or base catalyst, heat.

Major Products Formed:

Hydrolysis: Lauryl alcohol and oleic acid.

Transesterification: New ester and alcohol depending on the reactants used.

Aplicaciones Científicas De Investigación

Lauryl oleate has a wide range of applications in scientific research and industry:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the formulation of biocompatible materials and as a carrier for active ingredients in drug delivery systems.

Medicine: Utilized in topical formulations for its skin conditioning properties.

Industry: Incorporated into personal care products, lubricants, and biodegradable plastics.

Comparación Con Compuestos Similares

Lauryl laurate: An ester of lauryl alcohol and lauric acid, used as an emollient and thickening agent.

Cetyl oleate: An ester of cetyl alcohol and oleic acid, known for its excellent skin conditioning properties.

Isopropyl myristate: An ester of isopropyl alcohol and myristic acid, commonly used as a skin penetration enhancer.

Uniqueness of Lauryl Oleate: this compound stands out due to its balanced hydrophilic-lipophilic properties, making it suitable for a wide range of formulations. Its biodegradability and production from renewable sources also make it an environmentally friendly alternative to synthetic emollients .

Actividad Biológica

Lauryl oleate, also known as dodecyl oleate, is an ester formed from lauric acid and oleic acid. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications and as a skin-conditioning agent. This article compiles detailed research findings, case studies, and data tables to elucidate the biological activity of this compound.

This compound is synthesized through the esterification of lauric acid and oleic acid. The process typically involves a catalyst such as dry hydrogen catalytic resin, achieving high transformation efficiency (over 98%) under controlled conditions (e.g., temperatures around 170 °C) . This efficient synthesis method is crucial for producing this compound for various applications.

Antimicrobial Properties

One of the most significant biological activities of this compound is its antimicrobial effect. Research indicates that compounds linked to this compound exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. A study on lauryl-poly-L-lysine (a derivative of this compound) demonstrated its effectiveness, showing a good degree of specificity and reproducibility in bacterial inhibition .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| Lauryl-Poly-L-Lysine | Staphylococcus aureus | 0.5 mg/mL | High |

| Lauryl-Poly-L-Lysine | Pseudomonas aeruginosa | 1.0 mg/mL | Moderate |

These findings suggest that this compound and its derivatives could be promising candidates for developing new antimicrobial agents.

Skin Conditioning and Absorption

This compound is also recognized for its skin-conditioning properties. It acts as an emollient, improving skin hydration and texture. In cosmetic formulations, it enhances the absorption of other active ingredients due to its ability to penetrate the stratum corneum effectively .

A safety assessment noted that this compound does not exhibit significant irritation or sensitization when applied topically, making it suitable for cosmetic applications .

Safety Profile

Toxicological evaluations have been conducted to assess the safety of this compound in various contexts. In animal studies, it was found to have a high oral LD50 (>5 g/kg), indicating low acute toxicity . Furthermore, chronic studies involving dietary inclusion showed no adverse effects on growth or health in rats, although some reproductive impairments were noted at higher concentrations of related fatty acids .

Table 2: Toxicological Data Summary

| Study Type | Test Substance | LD50 (mg/kg) | Observations |

|---|---|---|---|

| Acute Toxicity | This compound | >5000 | Low toxicity |

| Chronic Dietary Study | Oleic Acid | Not specified | No significant health effects |

Case Studies

Several case studies have highlighted the efficacy of this compound in practical applications:

- Cosmetic Formulations : A formulation containing this compound was tested for skin compatibility and absorption efficacy. Results indicated enhanced moisture retention and improved skin barrier function compared to control formulations without this compound.

- Antimicrobial Applications : In a clinical setting, a topical antibacterial cream containing lauryl-PLL (derived from this compound) was effective in treating skin infections caused by resistant bacterial strains, showcasing its potential in therapeutic applications.

Propiedades

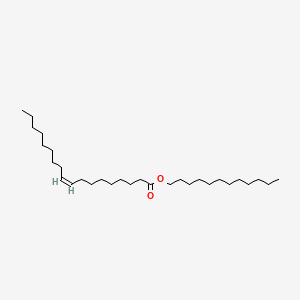

IUPAC Name |

dodecyl octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPCWUWUWIWSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36078-10-1 | |

| Record name | 9-Octadecenoic acid (9Z)-, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.